molecular formula C21H23N5O3S2 B11001431 N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11001431
M. Wt: 457.6 g/mol
InChI Key: OKYVWDZUPKAYFJ-UHFFFAOYSA-N
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Description

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines elements of benzothiazole, pyrazolopyridine, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiazole ring, the introduction of the methylsulfonyl group, and the construction of the pyrazolopyridine core. The final step involves the coupling of the carboxamide group to the pyrazolopyridine moiety. Reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the process is environmentally friendly and economically viable .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the benzothiazole ring can produce different benzothiazoline derivatives .

Scientific Research Applications

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites .

Mechanism of Action

The mechanism of action of N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives, pyrazolopyridine derivatives, and carboxamide-containing molecules. Examples include:

    Benzothiazole derivatives: Known for their antimicrobial and anticancer properties.

    Pyrazolopyridine derivatives: Studied for their potential as kinase inhibitors.

    Carboxamide-containing molecules: Explored for their diverse biological activities

Uniqueness

N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C21H23N5O3S2

Molecular Weight

457.6 g/mol

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H23N5O3S2/c1-11(2)17-9-14(15-10-22-26(12(3)4)19(15)23-17)20(27)25-21-24-16-7-6-13(31(5,28)29)8-18(16)30-21/h6-12H,1-5H3,(H,24,25,27)

InChI Key

OKYVWDZUPKAYFJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(C)C)C(=C1)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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